2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(4-methylphenyl)acetamide
Description
This compound features a structurally complex tricyclic core comprising a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaene system. Key functional groups include a fluorine substituent at position 13, a ketone at position 6, and an acetamide moiety linked to a 4-methylphenyl group. The sulfur (thia) atom in the tricyclic system may contribute to unique electronic properties, including polarizability and redox activity, as seen in other sulfur-containing heterocycles . The 4-methylphenyl acetamide group likely impacts solubility and bioavailability, as aryl acetamides are common pharmacophores in medicinal chemistry .
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-11-5-7-12(8-6-11)22-15(24)9-23-10-21-17-16-13(20)3-2-4-14(16)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXPINHAZLTOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(4-methylphenyl)acetamide (CAS Number: 1021207-47-5) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a diazatricyclic core and the presence of fluorine and sulfur atoms, suggest diverse biological activities that warrant detailed examination.
The compound has a molecular weight of 367.4 g/mol and a molecular formula of C19H14FN3O2S . It is characterized by its multiple heterocyclic rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14FN3O2S |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1021207-47-5 |
| Structural Features | Diazatricyclic core, fluorine atom, sulfur atom |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the diazatricyclic structure may facilitate interactions with specific biological pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting disease progression.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders.
Biological Activity Studies
Research into the biological activity of this compound includes in vitro and in vivo studies that assess its pharmacological effects.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anti-inflammatory Activity Assessment : In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- High COX-2 Affinity : The compound displayed a ΔG value of -9.4 kcal/mol for COX-2 binding, indicating strong affinity for this enzyme.
- Fluorescent Properties : It possesses good fluorescent properties (Φfl = 0.032), which may be leveraged in imaging applications.
Comparison with Similar Compounds
Compound from : 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide
- Core Structure : Shares the 8-thia-3,5-diazatricyclo framework but includes an additional acetyl group at position 11 and a phenyl substituent at position 3.
- Substituents : The 2-methoxyphenyl acetamide group introduces electron-donating effects via the methoxy group, contrasting with the electron-neutral 4-methylphenyl group in the target compound.
- Functional Groups : The presence of dual ketones (3,5-dioxo) may increase polarity and reduce lipophilicity compared to the single ketone in the target compound .
Pharmacopeial Bicyclic Compounds ()
Examples include (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- Core Structure : Bicyclic (e.g., azabicyclo[4.2.0]) systems lack the third ring present in the target compound, reducing conformational rigidity.
- Substituents : Thiadiazole-thio groups may enhance metal-binding capacity or redox activity compared to the fluorine and acetamide groups in the target .
Electronic and Geometric Comparisons
- Isoelectronicity vs. Isovalency : While the target and its analogs share sulfur and nitrogen atoms, differences in geometry (tricyclic vs. bicyclic) lead to distinct electronic environments. For instance, the tricyclic system in the target compound imposes steric constraints that may limit rotational freedom, enhancing binding specificity .
- Fluorine Substituent: Fluorine’s electronegativity in the target compound may stabilize adjacent carbonyl groups via inductive effects, a feature absent in non-fluorinated analogs like those in .
Thermochemical and Solubility Properties
- Sulfur Impact : The thia group in the target compound may increase thermal stability due to sulfur’s high bond dissociation energy, as observed in SF₆ derivatives .
- Solubility : The 4-methylphenyl group likely confers moderate lipophilicity, whereas the 2-methoxyphenyl analog () may exhibit higher aqueous solubility due to the methoxy group’s polarity .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Bioactivity : The target’s fluorine and tricyclic system may favor interactions with ATP-binding pockets in kinases, whereas the analog’s methoxy group could target antioxidant pathways .
- Stability : The target’s rigid tricyclic core may improve metabolic stability over bicyclic analogs, as predicted by QSPR models .
- Synthetic Challenges : The tricyclic framework requires precise regiochemical control during synthesis, contrasting with simpler bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
